2-Anilinonicotinic acid
Overview
Description
2-Anilinonicotinic acid is a useful research compound. Its molecular formula is C12H10N2O2 and its molecular weight is 214.22 g/mol. The purity is usually 95%.
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Scientific Research Applications
Crystal Structure and Molecular Conformation : 2-(Phenylamino)nicotinic acid exhibits different synthons in its crystal structures, influenced by molecular conformation and conformational energy. The presence of electron-withdrawing groups on the phenyl ring can strengthen the molecule's π-conjugation, leading to specific homosynthon formations in crystal packing (Long & Li, 2010).
Polymorphism and Phase Behaviors : The compound exhibits polymorphism, with different forms showing varying degrees of conjugation, distinct colors, and different hydrogen-bonding arrangements. Its polymorphic system displays characteristics like polychromism and mechanochromism, valuable for solid-state structure-property relationship studies (Long et al., 2008).
Hydrogen-Bonding Acceptance Properties : Quantum mechanical calculations have shown that 2-(Phenylamino)nicotinic acid can form strong hydrogen bonds, with its pyridine nitrogen being a better acceptor compared to carbonyl oxygen (Li et al., 2011).
Pharmaceutical Applications : This compound has been studied for its role in inhibiting prostaglandin synthesis, which is important for its potential applications in treating inflammation and other related conditions (Damas et al., 1982).
Synthesis Methods : Research has focused on developing efficient and environmentally friendly methods for synthesizing 2-(Phenylamino)nicotinic acids, highlighting its importance in various chemical applications (Zhenghua Li et al., 2012).
Biological Activities : Studies on the polymorphism of related compounds like flunixin, a derivative of 2-(Phenylamino)nicotinic acid, have provided insights into the molecular basis of its biological activity, which is relevant for developing nonsteroidal anti-inflammatory drugs (Liu et al., 2020).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
It’s known that the compound develops intermolecular –cooh∙∙∙pyridine n (acid-pyridine) interactions .
Mode of Action
The mode of action of 2-(Phenylamino)nicotinic acid involves its interaction with its targets, leading to changes at the molecular level. The compound forms either carboxylic acid dimer (acid-acid) synthon or acid-pyridine chains depending on the crystallization conditions employed . The structurally heterogeneous amorphous state contains acid-pyridine aggregates – either as hydrogen-bonded neutral molecules or as zwitterions – as well as a population of carboxylic acid dimers .
Biochemical Pathways
It’s known that the compound is involved in the phase transition from the amorphous to the crystalline state .
Pharmacokinetics
The compound’s bioavailability is known to be influenced by its crystallization from the amorphous state .
Result of Action
The result of the action of 2-(Phenylamino)nicotinic acid is the formation of crystal structures composed of carboxylic acid dimer (acid-acid) synthon or acid-pyridine chains . This structural evolution impacts the metastability of amorphous samples from local, supramolecular assemblies to long-range intermolecular ordering through crystallization .
Action Environment
The action of 2-(Phenylamino)nicotinic acid is influenced by environmental factors, particularly the conditions under which crystallization occurs . The compound’s action, efficacy, and stability can vary depending on these conditions .
Biochemical Analysis
Biochemical Properties
2-(Phenylamino)nicotinic acid is known to develop intermolecular –COOH∙∙∙pyridine N (acid-pyridine) interactions in the amorphous state . The structurally heterogeneous amorphous state of 2-(Phenylamino)nicotinic acid contains acid-pyridine aggregates, either as hydrogen-bonded neutral molecules or as zwitterions, as well as a population of carboxylic acid dimers .
Cellular Effects
It is known that the compound can interact with various enzymes, proteins, and other biomolecules, potentially influencing cell function .
Molecular Mechanism
The molecular mechanism of action of 2-(Phenylamino)nicotinic acid involves its interactions with other molecules at the molecular level. For instance, it has been found that the compound can form either the carboxyl acid–acid dimer or acid–pyridine chain in its polymorphic structures .
Temporal Effects in Laboratory Settings
The effects of 2-(Phenylamino)nicotinic acid over time in laboratory settings have been studied, particularly in the context of its crystallization from the amorphous state . The phase transition from the amorphous state results in crystal structures composed of carboxylic acid dimer (acid-acid) synthon or acid-pyridine chains depending on the crystallization conditions employed .
Metabolic Pathways
2-(Phenylamino)nicotinic acid is involved in certain metabolic pathways. For instance, nicotinic acid is a primary metabolite in the biosynthesis pathway that supplies NAD, an essential cofactor for many oxidation–reduction reactions .
Properties
IUPAC Name |
2-anilinopyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c15-12(16)10-7-4-8-13-11(10)14-9-5-2-1-3-6-9/h1-8H,(H,13,14)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUMMTMQODCACRH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C(C=CC=N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90363232 | |
Record name | 2-Anilinonicotinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90363232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16344-24-4 | |
Record name | 2-Anilinonicotinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90363232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 2-(phenylamino)nicotinic acid interesting in terms of its solid form?
A1: 2-(Phenylamino)nicotinic acid exhibits polymorphism, meaning it can exist in multiple crystalline forms with different arrangements of molecules within the crystal lattice []. Researchers have identified four distinct polymorphs of this compound, each displaying unique colors and hydrogen-bonding patterns []. This makes it a fascinating subject for studying the relationship between molecular structure and solid-state properties.
Q2: What are the key structural features influencing the polymorphism of 2-(phenylamino)nicotinic acid?
A2: The molecule possesses two aromatic rings connected by a single bond, allowing for rotation and resulting in different conformations [, ]. This conformational flexibility, coupled with the presence of both carboxylic acid and pyridine groups capable of hydrogen bonding, leads to diverse intermolecular interactions and hence, polymorphism [, ].
Q3: Can we control which polymorph of 2-(phenylamino)nicotinic acid is formed?
A3: Research suggests that manipulating the molecule's conformation can influence polymorph formation. For example, introducing electron-withdrawing groups on the phenyl ring enhances the molecule's overall π-conjugation, favoring the formation of acid-acid dimers over acid-pyridine interactions, thereby dictating the resulting polymorph [].
Q4: Beyond polymorphism, what other interesting solid-state behaviors are observed with 2-(phenylamino)nicotinic acid?
A4: This compound exhibits a range of intriguing phenomena, including:
- Polychromism: Different polymorphs display distinct colors due to variations in their electronic structures and light absorption properties [].
- Thermochromism: The color of the compound can change with temperature, potentially due to phase transitions between different polymorphs [].
- Mechanochromism: Applying mechanical force, such as grinding, can induce phase transitions and color changes in the solid state [].
Q5: What are the future research directions for 2-(phenylamino)nicotinic acid?
A5: This compound presents opportunities for exploring the control of polymorphism, understanding the relationship between molecular structure and solid-state properties, and developing materials with stimuli-responsive properties. Further research can focus on:
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